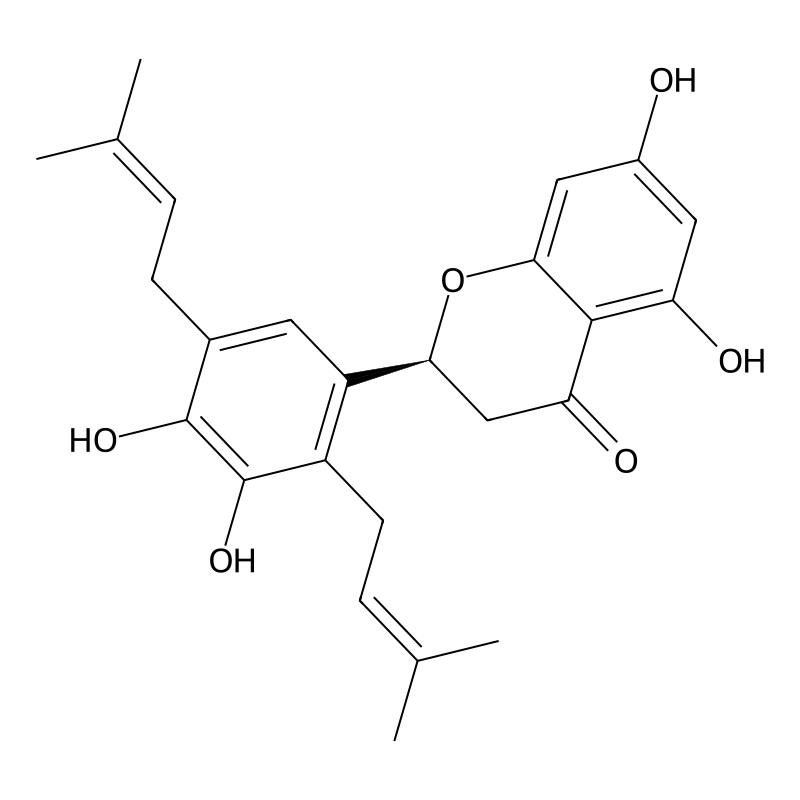

Sigmoidin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sigmoidin A is a highly specialized, double-prenylated derivative of the flavanone eriodictyol, primarily utilized in commercial and research procurement as a critical reference standard for investigating the pharmacological impact of lipophilic prenyl group additions on flavonoid backbones [1]. Unlike common, highly polar flavonoids, its dual prenylation at the B-ring fundamentally alters its solubility, membrane permeability, and binding affinity for lipid-processing enzymes. Buyers typically procure Sigmoidin A to benchmark structure-activity relationships (SAR) in anti-obesity, anti-inflammatory, and prooxidant assay models where the unprenylated parent compounds fail to exhibit adequate target engagement [1].

Substituting Sigmoidin A with its unprenylated parent, eriodictyol, or generic flavonoid aglycones leads to severe assay discrepancies and irreproducible target engagement [1]. The absence of the two 3-methyl-2-butenyl (prenyl) chains in generic substitutes drastically reduces their lipophilicity, preventing effective interaction with hydrophobic enzyme pockets such as those in pancreatic lipase and 5-lipoxygenase (5-LOX) [1],. Consequently, using standard flavonoids as cost-saving alternatives in lipid-metabolism or selective 5-LOX screening models will yield false negatives and fail to replicate the order-of-magnitude potency shifts strictly dependent on Sigmoidin A's specific B-ring prenylation [1].

Mainstream Laboratory Workflow Fit: Pancreatic Lipase Assay Sensitivity

In standardized in vitro anti-obesity screening workflows, Sigmoidin A demonstrates an IC50 of 4.5 ± 0.87 µM against pancreatic lipase, outperforming its unprenylated parent compound eriodictyol (IC50 = 134 ± 19.39 µM) by a factor of 30 [1].

| Evidence Dimension | Pancreatic lipase inhibition potency (IC50) |

| Target Compound Data | 4.5 ± 0.87 µM |

| Comparator Or Baseline | Eriodictyol (134 ± 19.39 µM) |

| Quantified Difference | ~30-fold increase in inhibitory potency |

| Conditions | In vitro pancreatic lipase inhibition assay |

Procuring the prenylated form is essential for metabolic disease screening, as the unprenylated baseline lacks the lipophilicity required for meaningful enzyme engagement.

Formulation & In Vivo Model Compatibility: Topical Anti-Inflammatory Efficacy

For topical formulation and in vivo inflammation modeling, Sigmoidin A applied at 0.25 mg/ear reduced TPA-induced oedema by 89%, whereas the industry-standard benchmark indomethacin required double the dose (0.5 mg/ear) to achieve only an 83% reduction .

| Evidence Dimension | In vivo oedema reduction |

| Target Compound Data | 89% reduction at 0.25 mg/ear |

| Comparator Or Baseline | Indomethacin (83% reduction at 0.5 mg/ear) |

| Quantified Difference | Superior efficacy at 50% of the benchmark dose |

| Conditions | TPA-induced mouse ear oedema model |

Allows researchers to benchmark novel topical anti-inflammatory formulations against a highly potent, non-steroidal natural product standard.

Electrochemical Reduction & Prooxidant Assay Reproducibility

In cell-free redox cycling assays, Sigmoidin A actively reduces Cu(II) to Cu(I) to induce concentration-dependent DNA strand scission, resulting in an order-of-magnitude higher cytotoxicity in melanocyte and macrophage cancer cell lines compared to the unprenylated eriodictyol baseline.

| Evidence Dimension | Cancer cell cytotoxicity via prooxidative mechanism |

| Target Compound Data | 10-fold higher cytotoxicity |

| Comparator Or Baseline | Eriodictyol (Baseline cytotoxicity) |

| Quantified Difference | Order-of-magnitude (10x) increase |

| Conditions | Cu(II)-dependent pBR322 plasmid DNA strand scission and cell viability assays |

Provides a reliable, highly active prooxidant reference material for oncology screening panels evaluating copper-dependent DNA degradation.

Handling & Assay Baseline: DPPH Radical Scavenging Equivalence

Despite the addition of bulky lipophilic prenyl groups that alter its physical handling and solubility, Sigmoidin A maintains a 93% inhibition rate in standard DPPH free radical scavenging assays, statistically equivalent to the hydrophilic benchmark quercetin 3-O-glucoside (92% inhibition) .

| Evidence Dimension | DPPH radical scavenging |

| Target Compound Data | 93% inhibition |

| Comparator Or Baseline | Quercetin 3-O-glucoside (92% inhibition) |

| Quantified Difference | 1% absolute difference (functional equivalence) |

| Conditions | Stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical reduction test |

Confirms that buyers do not sacrifice core antioxidant reactivity when procuring this lipophilic, membrane-permeable flavonoid derivative.

Reference Material for Anti-Obesity Drug Discovery

Due to its ~30-fold higher potency against pancreatic lipase compared to unprenylated flavanones, Sigmoidin A is the correct choice for calibrating in vitro lipid metabolism assays and benchmarking novel lipophilic enzyme inhibitors [1].

Selective 5-LOX Inhibitor Screening and Topical Formulation

Where standard NSAIDs like indomethacin require higher doses for topical efficacy, Sigmoidin A serves as a superior procurement choice for modeling selective 5-LOX inhibition in TPA-induced dermal inflammation panels .

Structure-Activity Relationship (SAR) Studies on Prenylated Flavonoids

Sigmoidin A provides a dual-action baseline—maintaining 93% DPPH scavenging equivalence while drastically increasing lipophilicity—making it an essential standard for SAR workflows evaluating how B-ring prenylation alters membrane permeability and target engagement [1], .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4